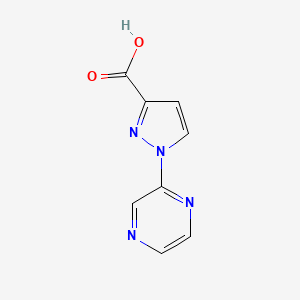
6-Amino-3,4-dihydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3,4-dihydronaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,4-dihydronaphthalene-1-carboxylic acid typically involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . One common method includes the use of Lewis acids to facilitate the reaction. For example, the nucleophilic addition of organometallic reagents to naphthalene derivatives can be carried out under standard reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often catalyzed by acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acids, bases, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
6-Amino-3,4-dihydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Amino-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1,2,3,4-tetrahydronaphthalene-1-one: Another naphthalene derivative with similar structural features.
3-Amino-6,11-dioxo-6,11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid:
Uniqueness
6-Amino-3,4-dihydronaphthalene-1-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
99842-84-9 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
6-amino-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h3-6H,1-2,12H2,(H,13,14) |
InChI-Schlüssel |
PDNQAGPBWLKSBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)N)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazolo[5,4-b]quinolin-3-amine](/img/structure/B11907268.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11907275.png)


![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)




![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)


![3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11907345.png)

